(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Description
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a brominated pyrazole derivative with a methylamine substituent. Its structure features a pyrazole ring substituted with a bromine atom at position 4 and a methyl group at position 1, while a methanamine group is attached to position 2.
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWZRWVHPJPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599123 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-71-3 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 1-methylpyrazole followed by the introduction of the methanamine group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylpyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles
- Oxidized derivatives
- Reduced pyrazoles
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is explored for its potential pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The halogenated nature of this compound enhances its interaction with biological targets, making it a promising candidate for drug development.
Key Findings:
- Anti-inflammatory Activity: Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models.
- Anticancer Potential: Research has shown that certain pyrazole compounds induce apoptosis in cancer cells, suggesting their utility in cancer therapy.
Biological Research
In biological research, this compound serves as an important intermediate for synthesizing bioactive molecules. It can be used to study the effects of pyrazole derivatives on various biological systems.
Case Study: Induction of Apoptosis
A study involving MDA-MB-231 breast cancer cells demonstrated that specific pyrazole compounds induced apoptosis through caspase activation and morphological changes in the cells. This highlights the compound's potential in cancer research.
In Vivo Studies:
Additional in vivo studies have reinforced the antitumor activity of pyrazole derivatives, indicating their potential as therapeutic agents against various cancers.
Industrial Applications
In the industrial sector, this compound may be utilized in the development of agrochemicals and specialty chemicals. Its unique chemical structure allows it to serve as a building block for more complex molecules used in various applications.
Applications Include:
- Agrochemicals: Development of herbicides and pesticides.
- Dyes: Used in the synthesis of colorants for textiles.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the methanamine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Alkyl Chain Variations
- However, this may reduce metabolic stability due to increased susceptibility to oxidative metabolism . Key Difference: Ethyl vs. methyl substituent at N1.
Aromatic Substituents
[1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1248968-02-6):
- This modification could enhance binding to hydrophobic pockets in enzymes or receptors .
Physicochemical Properties
- Key Trends :
- Increased alkyl chain length (methyl → ethyl) raises LogP, reducing aqueous solubility.
- Aromatic substituents (e.g., benzyl) further decrease solubility due to hydrophobicity.
Stability and Metabolic Considerations
- Bromine vs.
- Methyl Group : The N1-methyl group in the target compound likely improves metabolic stability compared to N-H pyrazoles, which are prone to oxidative deamination .
Biological Activity
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological activity.
This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the pyrazole ring. Its chemical formula is with a molecular weight of 189.05 g/mol. The compound is typically synthesized through various methods involving bromination and amination reactions, leading to derivatives that exhibit diverse biological activities.
The precise biological targets of this compound are not fully elucidated; however, it is known to interact with several key enzymes and proteins involved in metabolic pathways.
Biochemical Pathways
Research indicates that this compound may act as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. The inhibition of such enzymes can lead to significant alterations in metabolic processes.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity : Like many pyrazole derivatives, it has shown potential antiviral effects, although specific viral targets remain to be identified.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against various types of tumors .
Case Studies
Several studies have investigated the efficacy of this compound and its derivatives:
- Inhibition Studies : A study demonstrated that derivatives of pyrazole, including this compound, exhibited significant inhibition of enzyme activity in vitro, leading to decreased cellular proliferation in cancer cell lines .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of structural modifications on the biological activity of pyrazole derivatives. For instance, variations in substituents at different positions on the pyrazole ring can significantly alter their pharmacological profiles .
Table 1: Biological Activity Comparison of Pyrazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 4-position, methyl at 1-position | Antiviral, anti-inflammatory, anticancer |
| 1-Methylpyrazole | Methyl group on pyrazole | Antimicrobial |
| 4-Amino-1-methylpyrazole | Amino group at 4-position | Anti-inflammatory |
| 4-Bromo-3-methylpyrazole | Bromine at 4-position, methyl at 3-position | Cytotoxic effects |
Table 2: Efficacy Data from Selected Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
